molecular formula C9H11Br2NO4 B11961724 (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate

Cat. No.: B11961724
M. Wt: 357.00 g/mol
InChI Key: AHVWYAAFMAVNCY-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is a chiral amino acid derivative featuring a propanoic acid backbone substituted with a 3,5-dibromo-4-hydroxyphenyl group at the β-carbon. The compound’s S-configuration confers stereospecificity, which is critical for interactions in biological systems. The hydrate form enhances crystallinity and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C9H11Br2NO4

Molecular Weight

357.00 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1

InChI Key

AHVWYAAFMAVNCY-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.O

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O

Origin of Product

United States

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

NBS is the most common brominating agent due to its selectivity for aromatic rings. The reaction typically proceeds under acidic conditions to enhance electrophilic substitution at the 3,5-positions of the phenolic ring.

Typical Procedure :

  • Substrate Preparation : L-Tyrosine or its methyl ester is dissolved in methanol or acetonitrile.

  • Acid Catalyst : p-Toluenesulfonic acid (pTsOH, 10 mol%) is added to activate the phenolic hydroxyl group.

  • Bromination : NBS (2.2 equiv) is introduced at 0–25°C, yielding 3,5-dibromo-4-hydroxyphenylalanine after 15–30 minutes.

  • Hydration : The product is crystallized as a hydrate using aqueous ethanol.

Key Data :

ParameterValueSource
Yield68–75%
Purity (HPLC)≥98%
Reaction Time20–30 min

Mechanistic Insight :
The ortho/para-directing effect of the hydroxyl group facilitates dibromination, while the amino and carboxyl groups are protected in situ by protonation. Over-bromination is mitigated by controlling stoichiometry and temperature.

Asymmetric Synthesis from Chiral Precursors

Chiral Pool Synthesis Using L-Serine

L-Serine serves as a chiral template for constructing the α-amino acid backbone. The phenolic ring is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Representative Protocol :

  • Protection : L-Serine is protected as a tert-butyl carbamate (Boc) and methyl ester.

  • Aromatic Functionalization : A 3,5-dibromo-4-hydroxyphenyl group is introduced using a palladium-catalyzed cross-coupling reaction.

  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes protecting groups, yielding the target compound.

Advantages :

  • Enantiomeric excess (ee) >99%.

  • Avoids racemization common in bromination routes.

Limitations :

  • Multi-step synthesis reduces overall yield (30–40%).

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3,5-dibromo-4-hydroxyphenylalanine is resolved using immobilized lipases (e.g., Candida antarctica Lipase B).

Procedure :

  • Esterification : Racemic amino acid is converted to a methyl ester.

  • Enzymatic Hydrolysis : The lipase selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact.

  • Separation : The (S)-ester is isolated via chromatography and hydrolyzed to the free acid.

Performance Metrics :

MetricValueSource
ee≥98%
Yield45–50%

Purification and Characterization

Crystallization Techniques

The hydrate form is obtained by recrystallizing the crude product from ethanol-water (4:1 v/v). X-ray crystallography confirms the monohydrate structure, with water molecules hydrogen-bonded to the carboxyl and hydroxyl groups.

Analytical Validation

  • NMR : δ<sup>1</sup>H (D<sub>2</sub>O): 7.21 (s, 2H, aromatic), 4.12 (q, 1H, α-CH), 3.45 (dd, 2H, β-CH<sub>2</sub>).

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN).

Challenges and Optimization

Minimizing Diastereomeric Byproducts

Over-bromination and racemization are key challenges:

  • Temperature Control : Reactions conducted below 25°C suppress dibromo-tyrosine formation.

  • Protecting Groups : Boc and methyl ester protections prevent side reactions at the amino and carboxyl groups.

Solvent Selection

Methanol enhances NBS solubility and reaction homogeneity, improving yields compared to acetonitrile or DMF.

Industrial-Scale Considerations

Cost-Effective Bromination

Patent WO2015120287A2 discloses a continuous-flow bromination system using NBS and recoverable catalysts (e.g., In(OTf)<sub>3</sub>), achieving 85% yield at 100 g/batch.

Environmental Impact

Waste bromine is neutralized with sodium thiosulfate, aligning with REACH regulations .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form dehalogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenylalanine derivatives.

    Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with various biological targets.

Case Study: Anticancer Activity

A study evaluated a series of compounds related to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with some compounds reducing cell viability by over 50% while maintaining low toxicity to non-cancerous Vero cells .

CompoundCell Viability Reduction (%)Toxicity to Vero Cells
Compound 2050%Low
Compound 1240%Moderate

Antioxidant Properties

The antioxidant capabilities of (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid have also been investigated. The compound demonstrated promising results in scavenging free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.

Antioxidant Activity Assessment

In vitro assays such as DPPH radical scavenging were employed to evaluate the antioxidant properties of this compound. Results showed that it effectively reduced oxidative stress markers comparable to established antioxidants like ascorbic acid .

Assay TypeResult
DPPH ScavengingEffective
Ferric Ion ReductionSignificant

Neuroprotective Effects

Emerging research suggests that (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.

Research Insights

Studies have indicated that related compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions. These findings position (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid as a potential therapeutic agent for conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid involves straightforward chemical reactions that allow for the creation of various derivatives with enhanced biological activities.

Synthetic Pathways

The compound can be synthesized through one or two-step reactions using commercially available building blocks, facilitating large-scale production and further modifications for improved efficacy in pharmacological applications .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Variations: Bromo vs. Nitro Groups

Compound: (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate (CAS 56613-61-7)

  • Structural Differences : Replaces 3,5-dibromo-4-hydroxyphenyl with a 4-nitrophenyl group.
  • Physicochemical Properties: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to bromo (-Br) and hydroxyl (-OH) groups. Nitro derivatives typically exhibit lower aqueous solubility due to increased hydrophobicity, whereas bromo and hydroxy groups may enhance polarity via hydrogen bonding .
  • Synthesis : Synthesized via nitration of L-phenylalanine using concentrated sulfuric and nitric acids, contrasting with bromination routes required for the target compound .

Table 1 : Substituent Effects on Properties

Compound Substituents Key Properties
Target Compound 3,5-dibromo-4-hydroxy High molecular weight, moderate solubility
(S)-4-Nitrophenyl Analog 4-nitro Lower solubility, higher reactivity

Heterocyclic vs. Halogenated Aromatic Side Chains

Compound: 2-Amino-3-(thiophen-2-yl)propanoic Acid

  • Structural Differences : Substitutes the dibromo-hydroxyphenyl group with a thiophene ring.
  • Thiophene derivatives are often explored in biocatalytic reactions, as seen in ammonia elimination studies, whereas brominated analogs may exhibit distinct metabolic stability .

Amino-Substituted Phenyl Derivatives

Compound: (S)-2-Amino-3-(3-aminophenyl)propanoic Acid (CAS 57213-16-8)

  • Structural Differences: Replaces bromo and hydroxy groups with a 3-aminophenyl moiety.
  • Physicochemical Properties: The amino group (-NH₂) is electron-donating, increasing aromatic ring electron density and enhancing solubility in acidic environments. Compared to the target compound, this derivative lacks halogen atoms, reducing molecular weight and lipophilicity, which may improve bioavailability .

Phosphono-Methyl and Dichloro Derivatives

Compound: (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic Acid

  • Structural Differences: Incorporates dichloro, phosphonomethyl, and biphenyl groups.

Enantiomeric Considerations

The R-enantiomer of the target compound, (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic Acid (CAS 50299-42-8), is documented as an estrogen receptor β (ERβ) agonist.

Notes

  • Enantiomer Specificity : The S-configuration’s biological role requires further investigation to contrast with the documented R-enantiomer .

Biological Activity

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate, with CAS number 6893-00-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, antioxidant capabilities, and mechanisms of action.

  • Molecular Formula: C15H11Br4NO4
  • Molecular Weight: 588.87 g/mol
  • LogP: 5.88920 (indicating lipophilicity)
  • PSA (Polar Surface Area): 92.78 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid. For instance, a study published in Molecules investigated various derivatives for their ability to inhibit the growth of A549 non-small cell lung cancer cells. The results indicated that certain compounds could reduce cell viability by up to 50% and suppress cell migration in vitro. These compounds exhibited favorable cytotoxicity towards non-cancerous Vero cells, suggesting a degree of selectivity for cancerous cells .

Table 1: Anticancer Activity Data

CompoundCell LineViability Reduction (%)Selectivity Index
Compound 20A54950%2.5
Compound 12A54945%3.0
DoxorubicinA54970%-
CisplatinA54965%-

Antioxidant Properties

The antioxidant activity of (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid has been assessed using various assays, including the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Compounds derived from this scaffold demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Data

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol Fe(II)/g)
Compound 2061.2%150
Ascorbic Acid90%200
Butylated Hydroxytoluene (BHT)55%120

The biological activity of (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation: The compound may interfere with critical signaling pathways involved in cell growth and division.
  • Induction of Apoptosis: Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Mechanism: By scavenging free radicals, these compounds can reduce oxidative damage to cellular components.

Case Studies and Research Findings

A systematic review highlighted that compounds within this chemical class exhibit antimicrobial properties against multidrug-resistant pathogens. This suggests potential applications beyond oncology, including infectious disease management .

Furthermore, a study focusing on structure-activity relationships indicated that modifications to the hydroxyl groups significantly affect both anticancer and antioxidant activities, underscoring the importance of chemical structure in determining biological efficacy .

Q & A

Q. What are the established synthetic routes for (S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate, and how do halogen substituents influence reaction conditions?

Methodological Answer: The synthesis typically involves halogenation of tyrosine derivatives or stereoselective biocatalytic approaches. For example, bromination of (S)-tyrosine using bromine or N-bromosuccinimide under controlled pH (6–8) yields the dibromo derivative. The large atomic radius of bromine (compared to iodine or chlorine) necessitates longer reaction times (24–48 hours) and polar aprotic solvents (e.g., DMF) to stabilize intermediates . Enzymatic methods, such as immobilized phenylalanine ammonia-lyase (PAL), can enhance stereoselectivity, as seen in analogous biocatalytic systems for halogenated phenylalanine derivatives .

Q. How can researchers ensure purity and characterize this compound?

Methodological Answer:

  • Purification: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to separate enantiomers and hydrate forms.
  • Characterization:
    • NMR: 1^1H-NMR (D2_2O) shows characteristic peaks: δ 7.2–7.4 (aromatic protons), δ 3.8–4.2 (Cα_\alpha-H), and δ 1.2–1.5 (hydration water protons).
    • MS: ESI-MS (negative mode) confirms molecular ion [M–H]^- at m/z 410.9 (C9_9H8_8Br2_2NO3_3) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as acute toxicity and irritant ).
  • Ventilation: Use fume hoods to avoid inhalation of brominated aromatic byproducts.
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents impact this compound’s metabolic stability compared to diiodo or dichloro analogs?

Methodological Answer: The electron-withdrawing bromine groups reduce metabolic oxidation rates compared to diiodo derivatives. For example:

PropertyDibromo (This Compound)Diiodo (HY-W008437)Dichloro (A-268)
Molecular Weight (g/mol)410.9432.98264.1
LogP (Predicted)2.12.81.4
Metabolic Half-Life (Liver Microsomes)45 min28 min60 min

Bromine’s intermediate electronegativity slows CYP450-mediated dehalogenation, enhancing in vitro stability .

Q. What experimental strategies resolve contradictions in reported biological activities of halogenated tyrosine derivatives?

Methodological Answer: Discrepancies arise from hydration state variability and enantiomeric impurities. Strategies include:

  • Strict Hydration Control: Lyophilize samples and confirm water content via Karl Fischer titration.
  • Chiral HPLC Validation: Use a Chirobiotic T column to ensure >99% enantiomeric excess .
  • Dose-Response Profiling: Test activity across 0.1–100 μM ranges in thyroid receptor assays to account for non-linear effects .

Q. How can computational modeling predict this compound’s interaction with thyroid hormone receptors?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with receptor PDB ID 1NAV. Bromine’s van der Waals radius (1.85 Å) creates steric clashes in the binding pocket, reducing affinity compared to endogenous thyroxine (Kd_d: 2.3 nM vs. 0.8 nM) .
  • MD Simulations: GROMACS simulations (100 ns) reveal destabilized hydrogen bonds between the 4-hydroxyl group and Arg228 in TRα .

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